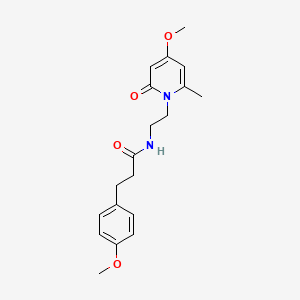
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C19H24N2O4 and its molecular weight is 344.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The research into compounds structurally related to N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-methoxyphenyl)propanamide often explores their synthesis and characterization. One study detailed the design and synthesis of novel derivatives featuring (imino)pyridine ligands for application in catalysis, highlighting the versatility of these compounds in chemical synthesis (Nyamato, Ojwach, & Akerman, 2015). Another study focused on the synthesis and anticonvulsant activity of compounds derived from propanamides and butanamides, indicating the therapeutic potential of these chemical structures (Kamiński et al., 2015).
Antimicrobial and Antifungal Activities
Several studies have examined the antimicrobial and antifungal activities of compounds related to this compound. For instance, compounds synthesized from thiazoles demonstrated significant antimicrobial activity against bacterial and fungal isolates, underscoring the potential for these chemicals in developing new antimicrobial agents (Wardkhan et al., 2008).
Antioxidant and Anticancer Activities
Research into the antioxidant and anticancer activities of derivatives similar to the compound has yielded promising results. One study synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and tested their antioxidant and anticancer activities, finding some derivatives to exhibit significant efficacy, highlighting their potential in cancer therapy (Tumosienė et al., 2020).
Radioimaging Applications
The development of novel radioligands for imaging purposes in nuclear medicine has also involved compounds structurally related to this compound. A study reported the synthesis of a radiolabeled compound for potential use in positron emission tomography (PET) to image specific receptors, showcasing the utility of these compounds in medical diagnostics (Mathews et al., 2004).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), a multimeric protein complex that plays a major role in transcriptional silencing .
Mode of Action
The compound acts as a potent and selective inhibitor of EZH2 . It binds to the EZH2 enzyme, inhibiting its function and preventing it from installing methylation marks on lysine 27 of histone 3 . This results in the disruption of transcriptional silencing, which can affect the expression of various genes .
Biochemical Pathways
The inhibition of EZH2 affects the PRC2 pathway , which is responsible for the methylation of histone 3 at lysine 27 . This methylation is a key part of the process of transcriptional silencing, so the compound’s action can have wide-ranging effects on gene expression .
Pharmacokinetics
This suggests that the compound has good bioavailability and is able to reach its target in vivo .
Result of Action
The inhibition of EZH2 by this compound disrupts the normal function of the PRC2 complex, leading to changes in gene expression . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis . Therefore, the compound’s action could potentially have therapeutic effects in the treatment of these conditions .
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide interacts with the enzyme EZH2 . EZH2 is the catalytic engine of the polycomb repressive complex 2 (PRC2), which is known to play a major role in transcriptional silencing .
Cellular Effects
The effects of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide on cells are primarily related to its impact on gene expression. By inhibiting EZH2, it prevents the installation of methylation marks on histone 3, thereby influencing gene expression .
Molecular Mechanism
The molecular mechanism of action of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves binding to the EZH2 enzyme and inhibiting its function . This results in changes in gene expression, as EZH2 is responsible for installing methylation marks on histone 3 .
Temporal Effects in Laboratory Settings
It has been shown to have robust antitumor effects in a Karpas-422 xenograft model .
Dosage Effects in Animal Models
The effects of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide vary with dosage in animal models. It has been shown to have antitumor effects when dosed at 160 mg/kg BID .
Metabolic Pathways
It is known to interact with the enzyme EZH2, which plays a key role in the methylation of histone 3 .
Subcellular Localization
Given its interaction with EZH2, it is likely to be found in the nucleus where EZH2 exerts its function .
Propiedades
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-14-12-17(25-3)13-19(23)21(14)11-10-20-18(22)9-6-15-4-7-16(24-2)8-5-15/h4-5,7-8,12-13H,6,9-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDZYSKPLUFCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)CCC2=CC=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-(azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2751789.png)
![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2751791.png)
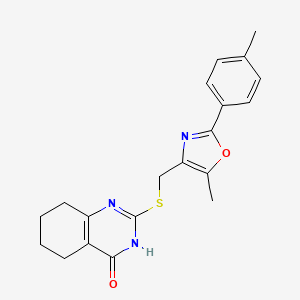
![1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-](/img/structure/B2751795.png)
![(Z)-4-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2751796.png)
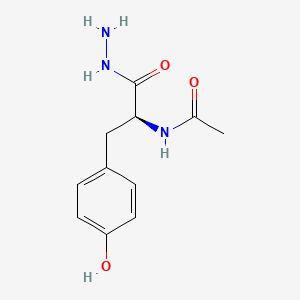
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2751802.png)
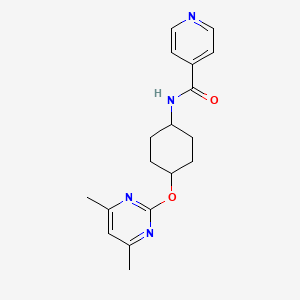
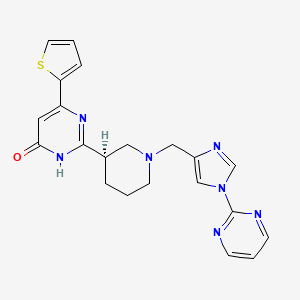

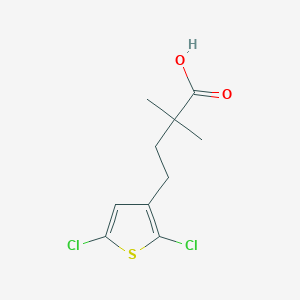

![[4-(Hexyloxy)phenyl]methanol](/img/structure/B2751808.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2751809.png)
